![molecular formula C11H7BrN2S B12828487 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a bromothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 4-bromothiophene-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety.
Cyclization Reactions: The benzimidazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene or benzimidazole rings.
科学研究应用
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into conjugated polymers for use in organic electronics, such as organic field-effect transistors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which can be used in various chemical research and industrial applications.
作用机制
The mechanism of action of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzimidazole ring can contribute to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-(4-Bromobenzyl)thio-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole
- 4,8-Bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d:4,5-d’]bis([1,2,3]triazole)-6-ium-5-ide
Uniqueness
2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is unique due to its combination of a bromothiophene and a benzimidazole moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various functional materials and bioactive compounds.
属性
分子式 |
C11H7BrN2S |
|---|---|
分子量 |
279.16 g/mol |
IUPAC 名称 |
2-(4-bromothiophen-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7BrN2S/c12-7-5-10(15-6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14) |
InChI 键 |
BOCNHUZNKFEEHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


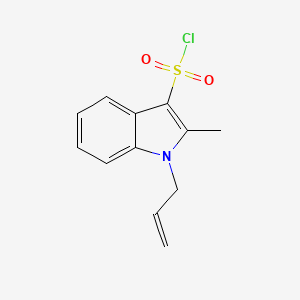
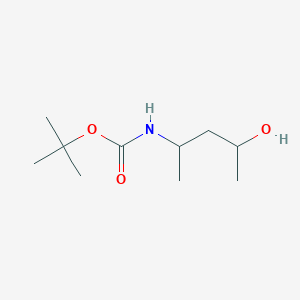
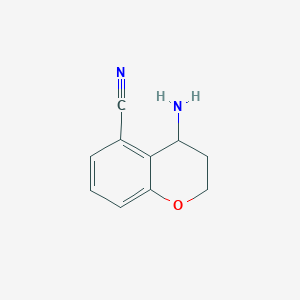
![tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12828425.png)
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)

![2-[(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B12828445.png)

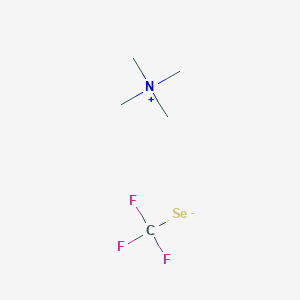
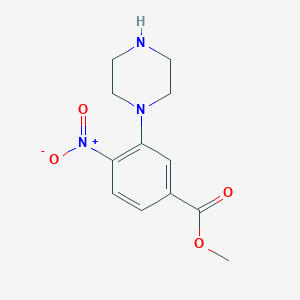

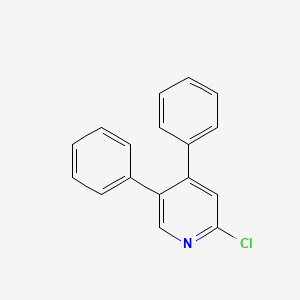
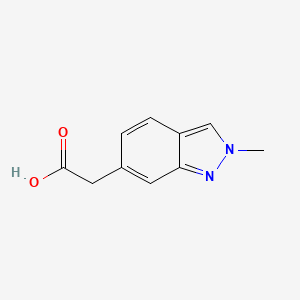
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
